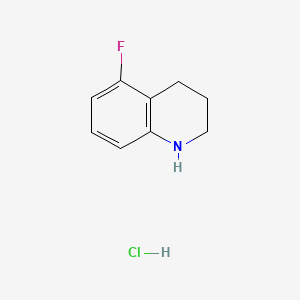

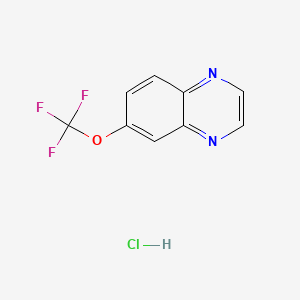

5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

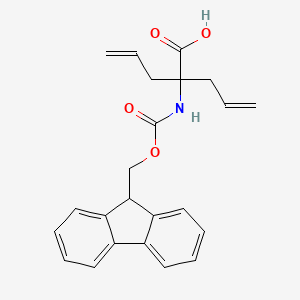

5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular weight of 151.18 . It is a powder form substance and is used for research and development purposes .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinoline is typically achieved using quinoline N-oxide as a raw material . The specific synthesis steps involve cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

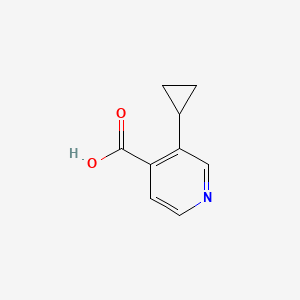

The IUPAC name of this compound is 5-fluoro-1,2,3,4-tetrahydroquinoline . Its InChI code is 1S/C9H10FN/c10-8-4-1-5-9-7 (8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 .Chemical Reactions Analysis

The chemical reactions of 1,2,3,4-Tetrahydroquinoline involve the cyclization of an N-acyl derivative of β-phenylethylamine . The reaction involves the use of a dehydrating agent to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis

5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a powder form substance . It has a molecular weight of 151.18 . The storage temperature is at room temperature .科学的研究の応用

Anticancer Applications

Clinical Efficacy in Colorectal Cancer : Studies have shown that fluoropyrimidines, including 5-fluorouracil (5-FU), remain pivotal in the treatment of colorectal cancer. The combination of 5-FU with folinic acid has been identified as particularly effective, suggesting the relevance of fluoroquinolines in enhancing chemotherapy outcomes (Abbruzzese & Levin, 1989). Additionally, the exploration of oral prodrugs of 5-FU indicates a significant interest in developing more effective and patient-friendly formulations (Malet-Martino & Martino, 2002).

Mechanisms of Action and Resistance : The review of 5-FU metabolism and its interactions with enzymes such as thymidylate synthase provides a basis for understanding the molecular mechanisms underlying the anticancer efficacy of fluoroquinolines and their resistance patterns. This area of research is crucial for optimizing therapeutic strategies and identifying biomarkers for treatment response (Gmeiner, 2020).

Antimicrobial Applications

Broad-Spectrum Antibacterial Activity : The development and application of fluoroquinolones have marked a significant advancement in the treatment of bacterial infections. Their broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as their utility in treating various infections, highlight the importance of fluoroquinoline derivatives in antimicrobial therapy (da Silva et al., 2003).

Pharmacokinetics and Toxicity

Drug Metabolism and Safety Profile : Understanding the pharmacokinetics, toxicity, and drug interactions of fluoroquinolones is essential for their safe and effective use. The metabolism of 5-FU, for example, influences its efficacy and toxicity, guiding the development of oral 5-FU drugs aimed at improving therapeutic outcomes and patient compliance (Miura et al., 2010).

Safety And Hazards

特性

IUPAC Name |

5-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXXGLHAINAAQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2F)NC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697559 |

Source

|

| Record name | 5-Fluoro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride | |

CAS RN |

1207176-29-1 |

Source

|

| Record name | 5-Fluoro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)

![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)